

(S)-tropic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-tropic acid

Cat. No.: B099791

[Get Quote](#)

An In-depth Technical Guide to **(S)-Tropic Acid**: Chemical Properties and Structure

Introduction

(S)-Tropic acid, systematically known as (2S)-3-hydroxy-2-phenylpropanoic acid, is a chiral carboxylic acid that serves as a crucial intermediate in the pharmaceutical industry.^[1] It is a key building block in the synthesis of important tropane alkaloids such as atropine and hyoscyamine, which possess significant anticholinergic properties.^{[2][3]} This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **(S)-tropic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(S)-Tropic acid is a white crystalline powder.^[1] Its chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference.

Property	Value	Reference
IUPAC Name	(2S)-3-hydroxy-2-phenylpropanoic acid	[4]
Synonyms	(S)-(-)-Tropic Acid, L-Tropic Acid, (-)-3-Hydroxy-2-phenylpropionic Acid	[5][6][7]
CAS Number	16202-15-6	[4][6][7]
Molecular Formula	C ₉ H ₁₀ O ₃	[4][5][6]
Molecular Weight	166.17 g/mol	[4][5][7]
Melting Point	116-118 °C (racemic mixture)	[8]
Boiling Point	322.50 °C (estimated)	[9]
Water Solubility	20,000 mg/L at 25 °C	[9]
Optical Activity	Levorotatory (-)	[5]

Chemical Structure

(S)-Tropic acid is a derivative of propionic acid, featuring a phenyl group at the C2 position and a hydroxymethyl group also attached to the C2 carbon.[10] The "(S)" designation indicates the stereochemistry at the chiral center (C2), which is crucial for its biological activity and its role as a precursor to specific stereoisomers of pharmaceutical compounds.

Key Structural Features:

- Chiral Center: The alpha-carbon (C2) is a stereocenter, giving rise to two enantiomers: **(S)-tropic acid** and **(R)-tropic acid**.[11]
- Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule.
- Hydroxyl Group (-OH): The primary alcohol group contributes to the molecule's polarity and potential for hydrogen bonding.

- Phenyl Group (C₆H₅): This aromatic ring adds a nonpolar, hydrophobic character to the molecule.

Structural Identifiers:

- SMILES:c1ccc(cc1)--INVALID-LINK--C(=O)O[5]
- InChI:InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2, (H,11,12)/t8-/m1/s1[5]
- InChIKey:JACRWUWPXAESPB-MRVPVSSYSA-N[5]

Experimental Protocols

Detailed methodologies for determining the key physical properties of **(S)-tropic acid** are provided below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology (Capillary Method):[12]

- Sample Preparation: A small amount of dry, finely powdered **(S)-tropic acid** is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[12][13]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus.[12]
- Heating: The apparatus is heated gradually. An initial rapid heating can be performed to determine an approximate melting point.
- Measurement: For an accurate measurement, a second sample is heated slowly, at a rate of approximately 2°C per minute, starting from about 10-20°C below the approximate melting point.[14]

- Data Recording: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

Solubility Determination

Solubility tests provide insights into the polarity and functional groups present in a molecule.

[\[15\]](#)

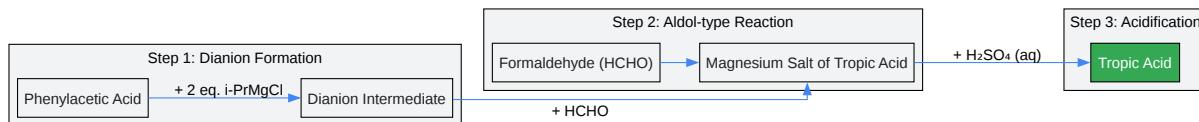
Methodology:[\[15\]](#)[\[16\]](#)

- Solubility in Water:
 - Place approximately 25 mg of **(S)-tropic acid** into a test tube.
 - Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.
 - Observe if the compound dissolves completely. The partial solubility of tropic acid should be noted.[\[9\]](#)
- Solubility in Aqueous Acid/Base:
 - To test for acidic functional groups, the solubility of a water-insoluble or sparingly soluble sample is tested in a 5% aqueous sodium bicarbonate (NaHCO_3) solution and a 5% aqueous sodium hydroxide (NaOH) solution.[\[15\]](#)
 - Place approximately 25 mg of **(S)-tropic acid** into two separate test tubes.
 - Add 0.75 mL of 5% NaHCO_3 to one tube and 0.75 mL of 5% NaOH to the other.
 - Shake both tubes. Effervescence in the NaHCO_3 solution and dissolution in both solutions indicate the presence of a carboxylic acid group.[\[15\]](#)
- Solubility in Organic Solvents:
 - Test the solubility in a nonpolar solvent (e.g., hexane) and a polar organic solvent (e.g., ethanol or diethyl ether) using the same procedure as for water.[\[15\]](#)[\[17\]](#) **(S)-Tropic acid** is expected to be soluble in polar organic solvents.[\[3\]](#)

Optical Rotation Determination

Optical rotation is the defining characteristic of a chiral compound and is measured using a polarimeter.

Methodology:

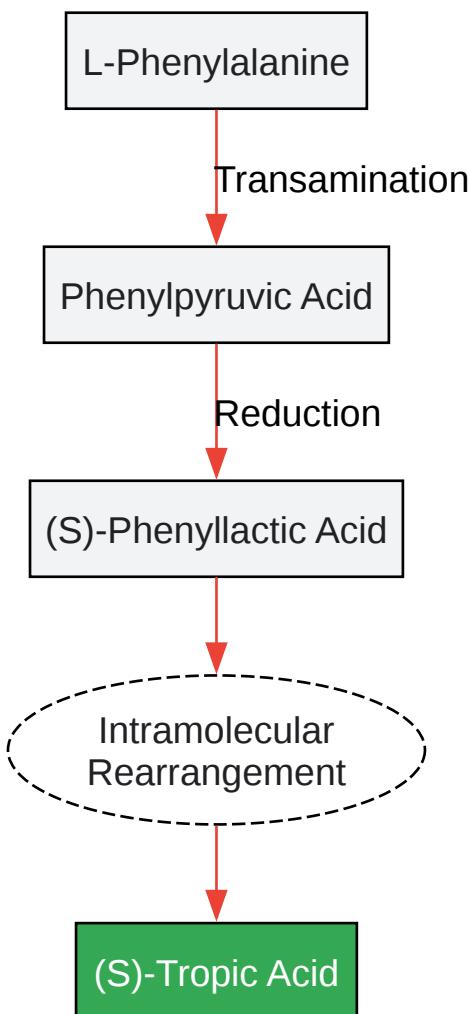

- Solution Preparation: Prepare a solution of **(S)-tropic acid** of a known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol).
- Polarimeter Calibration: Calibrate the polarimeter using a blank sample containing only the solvent.
- Measurement: Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
- Angle of Rotation: Measure the observed angle of rotation (α).
- Specific Rotation Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (c * l)$ The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) should be reported with the value. For **(S)-tropic acid**, the value will be negative.[5]

Synthesis and Biosynthesis Pathways

(S)-Tropic acid is obtained through both chemical synthesis and biosynthetic routes within certain plants.

Chemical Synthesis: Ivanov Reaction

A common laboratory synthesis of tropic acid involves the Ivanov reaction.[2] This method utilizes phenylacetic acid and formaldehyde as starting materials.[2]



[Click to download full resolution via product page](#)

Ivanov reaction workflow for tropic acid synthesis.

Biosynthesis Pathway

In nature, tropic acid is derived from the amino acid L-phenylalanine.[\[18\]](#) The biosynthesis involves an unusual intramolecular rearrangement of the phenylpropanoid skeleton. Phenyllactic acid is considered a key intermediate in this pathway.[\[18\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-Tropic Acid (16202-15-6) at Nordmann - nordmann.global [nordmann.global]
- 2. Tropic acid - Wikipedia [en.wikipedia.org]
- 3. CAS 552-63-6: (±)-Tropic acid | CymitQuimica [cymitquimica.com]
- 4. Tropic acid, (-) | C9H10O3 | CID 785356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]
- 6. ((-)-S-Tropic Acid - SRIRAMCHEM [sriramchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Tropic acid | 529-64-6 [chemicalbook.com]
- 9. tropic acid, 552-63-6 [thegoodscentscompany.com]
- 10. Tropic acid | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tropic acid, (+)- | C9H10O3 | CID 643328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. byjus.com [byjus.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.ws [chem.ws]
- 18. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [(S)-tropic acid chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099791#s-tropic-acid-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com